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Introduction
(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has garnered

significant interest for its diverse pharmacological activities, including its potential as an anti-

angiogenic agent. Angiogenesis, the formation of new blood vessels from pre-existing ones, is

a crucial process in tumor growth, proliferation, and metastasis. Consequently, inhibiting

angiogenesis is a key strategy in cancer therapy. This document provides detailed application

notes and experimental protocols for investigating the anti-angiogenic properties of (+)-
Matrine. The methodologies cover a range of in vitro and in vivo assays designed to assess its

effects on endothelial cell function and neovascularization. The provided protocols are intended

to serve as a comprehensive guide for researchers in designing and executing studies to

evaluate the anti-angiogenic potential of (+)-Matrine.

Data Presentation
The following tables summarize quantitative data on the anti-angiogenic effects of (+)-Matrine,

providing a clear comparison of its activity across different experimental models.

Table 1: In Vitro Anti-Angiogenic Activity of (+)-Matrine
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Assay Cell Line Key Parameter
(+)-Matrine
Concentration

Result

Proliferation

Assay
HUVEC Cell Viability

0.625, 1.25, 2.5,

5, 10 µg/mL

Dose-dependent

inhibition

HUVEC IC50 21.16 µg/mL
Significant

cytotoxicity[1]

Wound Healing

Assay
HUVEC Migration Rate 0.5, 1, 2 mg/mL

Dose-dependent

inhibition of

migration

Tube Formation

Assay
HUVEC

Tube Length &

Branch Points
0.5, 1, 2 mg/mL

Significant

reduction in a

dose-dependent

manner

MMP Activity

Assay
HUVEC

MMP-2 & MMP-9

Activity
0.5, 1, 2 mg/mL

Dose-dependent

decrease in

activity

Table 2: In Vivo Anti-Angiogenic Activity of (+)-Matrine

Assay Animal Model
Tumor Cell
Line

(+)-Matrine
Dosage

Key Finding

Chick

Chorioallantoic

Membrane

(CAM) Assay

Chick Embryo N/A
10, 20, 40 µ

g/egg

Dose-dependent

reduction in

blood vessel

formation

Mouse Xenograft

Model
Nude Mice

Various (e.g.,

SGC-7901

gastric cancer)

50, 100

mg/kg/day (i.p.)

Significant

reduction in

tumor

microvessel

density (CD31

staining)
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Experimental Protocols
In Vitro Assays
1. HUVEC Proliferation Assay (MTT Assay)

This assay determines the effect of (+)-Matrine on the proliferation of Human Umbilical Vein

Endothelial Cells (HUVECs).

Materials:

HUVECs (passage 2-5)

Endothelial Cell Growth Medium-2 (EGM-2)

Fetal Bovine Serum (FBS)

(+)-Matrine (dissolved in DMSO, final DMSO concentration <0.1%)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Protocol:

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and

incubate for 24 hours.

Replace the medium with fresh EGM-2 containing various concentrations of (+)-Matrine
(e.g., 0, 0.625, 1.25, 2.5, 5, 10 µg/mL).

Incubate for 48 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the cell viability as a percentage of the control (untreated cells) and determine

the IC50 value.

2. HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the effect of (+)-Matrine on the migratory capacity of HUVECs.

Materials:

HUVECs

EGM-2

6-well plates

200 µL pipette tip

(+)-Matrine

Protocol:

Seed HUVECs in 6-well plates and grow to 90-100% confluence.

Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

Wash the wells with PBS to remove detached cells.

Replace the medium with fresh EGM-2 containing different concentrations of (+)-Matrine
(e.g., 0, 0.5, 1, 2 mg/mL).

Capture images of the scratch at 0 hours and after 24 hours of incubation.

Measure the width of the scratch at multiple points and calculate the percentage of wound

closure.
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3. HUVEC Tube Formation Assay

This assay evaluates the ability of (+)-Matrine to inhibit the formation of capillary-like structures

by HUVECs.

Materials:

HUVECs

EGM-2

Matrigel Basement Membrane Matrix

96-well plates

(+)-Matrine

Protocol:

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Resuspend HUVECs (1 x 10⁴ cells) in 100 µL of EGM-2 containing various concentrations

of (+)-Matrine (e.g., 0, 0.5, 1, 2 mg/mL).

Seed the cell suspension onto the solidified Matrigel.

Incubate for 6-12 hours at 37°C.

Visualize and photograph the tube-like structures using an inverted microscope.

Quantify the degree of tube formation by measuring the total tube length and the number

of branch points using image analysis software (e.g., ImageJ).

4. Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay measures the effect of (+)-Matrine on the activity of matrix metalloproteinases

(MMPs), which are crucial for extracellular matrix degradation during angiogenesis.
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Materials:

HUVECs

Serum-free EGM-2

(+)-Matrine

SDS-PAGE gels containing 1 mg/mL gelatin

Zymogram renaturing and developing buffers

Protocol:

Culture HUVECs to near confluence and then incubate in serum-free EGM-2 with various

concentrations of (+)-Matrine (e.g., 0, 0.5, 1, 2 mg/mL) for 24 hours.

Collect the conditioned media and concentrate the proteins.

Separate the proteins on a gelatin-containing SDS-PAGE gel under non-reducing

conditions.

Wash the gel with renaturing buffer to remove SDS.

Incubate the gel in developing buffer at 37°C for 24-48 hours.

Stain the gel with Coomassie Brilliant Blue and then destain.

Clear bands against the blue background indicate gelatinolytic activity of MMP-2 and

MMP-9.

Quantify the band intensity using densitometry.

In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a rapid assessment of the anti-angiogenic activity of (+)-Matrine on

a living vascular network.
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Materials:

Fertilized chicken eggs

Egg incubator

Thermanox coverslips or gelatin sponges

(+)-Matrine

Protocol:

Incubate fertilized eggs at 37.5°C with 60% humidity for 3 days.

On day 3, create a small window in the eggshell to expose the CAM.

Prepare sterile Thermanox coverslips or gelatin sponges loaded with different amounts of

(+)-Matrine (e.g., 0, 10, 20, 40 µg).

Place the coverslip or sponge on the CAM.

Seal the window and return the eggs to the incubator for another 48-72 hours.

On day 5 or 6, photograph the CAM area under the coverslip/sponge.

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points

within a defined radius around the implant.

2. Mouse Xenograft Tumor Model

This model evaluates the effect of (+)-Matrine on tumor growth and angiogenesis in a

mammalian system.

Materials:

Immunodeficient mice (e.g., nude or SCID mice)

Tumor cells (e.g., SGC-7901 human gastric cancer cells)
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(+)-Matrine

Anti-CD31 antibody for immunohistochemistry

Protocol:

Subcutaneously inject tumor cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

Allow tumors to grow to a palpable size (e.g., 100 mm³).

Randomly divide the mice into control and treatment groups.

Administer (+)-Matrine (e.g., 50 or 100 mg/kg/day) or vehicle control intraperitoneally (i.p.)

daily for a specified period (e.g., 14-21 days).

Measure tumor volume every 2-3 days.

At the end of the experiment, euthanize the mice and excise the tumors.

Fix the tumors in formalin, embed in paraffin, and prepare sections for

immunohistochemistry.

Stain the sections with an anti-CD31 antibody to visualize blood vessels.

Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels

in several high-power fields.

Mechanistic Studies: Western Blot Analysis
To elucidate the molecular mechanisms underlying the anti-angiogenic effects of (+)-Matrine,

Western blot analysis can be performed to assess the expression and phosphorylation status

of key proteins in angiogenesis-related signaling pathways.

Target Pathways and Proteins:

VEGF Signaling: VEGF, VEGFR2, p-VEGFR2

PI3K/Akt Pathway: PI3K, Akt, p-Akt, mTOR, p-mTOR
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MAPK Pathway: ERK1/2, p-ERK1/2

Protocol:

Treat HUVECs with various concentrations of (+)-Matrine for a specified time.

Lyse the cells and extract the total protein.

Determine the protein concentration using a BCA or Bradford assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with primary antibodies against the target proteins.

Incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations
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Caption: Experimental workflow for investigating the anti-angiogenic effects of (+)-Matrine.
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Caption: Signaling pathways inhibited by (+)-Matrine in angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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